DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER

Description

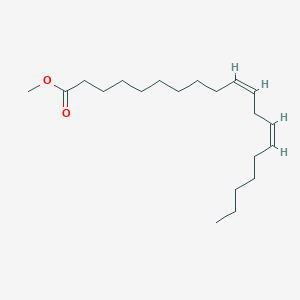

Delta 10 cis-13 nonadecadienoic acid methyl ester is a polyunsaturated fatty acid methyl ester (FAME) characterized by a 19-carbon chain (nonadecanoic acid backbone) with two cis-configured double bonds at positions 10 and 13. Its molecular formula is C₂₀H₃₆O₂, and its molecular weight is 308.48 g/mol (acid form: C₁₉H₃₄O₂, 294.48 g/mol) .

Properties

IUPAC Name |

methyl (10Z,13Z)-nonadeca-10,13-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAXJAJXYOYNTA-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29204-30-6 | |

| Record name | Methyl 10,13-nonadecadienoate, (10Z,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 10,13-NONADECADIENOATE, (10Z,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DA0W20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification Methods

2.1 Acid-Catalyzed Esterification

- Reagents: Methanol and a strong acid catalyst, commonly boron trifluoride-methanol complex (BF3-methanol).

- Procedure: The free fatty acid is mixed with methanol and BF3-methanol and heated (typically at 50 °C) for about 30 minutes.

- Advantages: Acidic esterification efficiently converts fatty acids to methyl esters, including polyunsaturated and conjugated dienoic acids, with minimal side reactions. It tends to produce a higher number of methyl ester peaks in chromatographic analysis, indicating more complete esterification.

- Post-reaction: After cooling, water is added to separate phases, and the organic layer containing the methyl ester is collected for further purification or analysis.

- Notes: No emulsions typically form, facilitating easier separation and purification.

2.2 Base-Catalyzed Esterification

- Reagents: Methanol and a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

- Procedure: The fatty acid is reacted with methanol containing KOH or NaOH at elevated temperature (around 50 °C) for 30 minutes.

- Advantages: This method is faster and simpler but may result in fewer methyl ester peaks, indicating incomplete esterification of some fatty acids or formation of side products.

- Post-reaction: Phase separation can be problematic due to emulsification, requiring filtration before analysis.

- Notes: Base esterification is less effective for polyunsaturated fatty acids like DELTA 10 CIS-13 NONADECADIENOIC ACID methyl ester.

Specific Preparation Protocol for this compound

While direct detailed synthetic protocols for this specific methyl ester are scarce in open literature, the general preparation can be inferred from established fatty acid methyl ester (FAME) preparation methods:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material | DELTA 10 CIS-13 NONADECADIENOIC ACID (free acid) | Purity critical to ensure correct double bond configuration |

| 2 | Dissolution | Dissolve acid in methanol (excess) | Ensures complete reaction |

| 3 | Catalyst Addition | Add BF3-methanol (acidic) or 10% NaOH in methanol (basic) | Acidic method preferred for polyunsaturated acids |

| 4 | Reaction | Heat at 50 °C for 30 minutes under stirring | Controlled temperature to avoid isomerization |

| 5 | Quenching | Cool to room temperature, add water to separate phases | Enables extraction of methyl ester |

| 6 | Extraction | Collect organic phase containing methyl ester | May require filtration if emulsion forms |

| 7 | Purification | Use chromatographic techniques if needed | To isolate pure this compound |

Analytical Verification and Purity Assessment

- Gas Chromatography-Mass Spectrometry (GC-MS): The methyl ester is typically analyzed by GC-MS after derivatization to confirm the double bond positions and cis configuration.

- Derivatization: Pentafluorobenzyl bromide (PFB-Br) in acetonitrile can be used to derivatize fatty acids for enhanced GC-MS detection.

- Retention Time and Mass Spectra: Confirmed by comparison with standards or by calculation of equivalent chain lengths (ECL) and fragmentation patterns.

- Purity: High purity is essential to avoid interference from isomers or other fatty acid methyl esters.

Research Findings and Notes

- Esterification Efficiency: Acid-catalyzed esterification with BF3-methanol is more efficient for producing methyl esters of polyunsaturated fatty acids, including conjugated dienoic acids like this compound.

- Storage of Reagents: Solutions such as 10% NaOH in methanol or BF3-methanol should be prepared fresh weekly and stored at room temperature for optimal activity.

- Synthesis Yield: Literature on related fatty acid methyl esters reports overall yields around 20-30% for multistep syntheses starting from hydroxy fatty acid derivatives, but direct esterification typically achieves higher yields (>90%) if conditions are optimized.

- Isomer Stability: Maintaining cis double bond configuration requires mild reaction conditions to prevent isomerization to trans forms.

Summary Table of Preparation Methods

| Preparation Method | Catalyst/Agent | Temperature | Reaction Time | Yield/Notes | Suitability for this compound |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | BF3-methanol | 50 °C | 30 min | High yield, minimal isomerization | Preferred method for polyunsaturated fatty acids |

| Base-Catalyzed Esterification | 10% NaOH or KOH in methanol | 50 °C | 30 min | Lower yield, emulsions possible | Less suitable due to incomplete esterification |

| Microwave-Assisted Derivatization | Methanol + catalyst (varied) | Variable | Minutes | Rapid, efficient for FAMEs | Emerging method, requires further validation for this compound |

Chemical Reactions Analysis

Types of Reactions

DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.

Reduction: It can be reduced to form saturated methyl esters.

Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated methyl esters.

Substitution: Halogenated derivatives.

Scientific Research Applications

Biochemical Research

Fatty Acid Profile Analysis

Delta 10 cis-13 nonadecadienoic acid methyl ester is utilized in the analysis of fatty acid profiles in biological samples. Its unique structure allows researchers to differentiate it from other fatty acids during gas chromatography mass spectrometry (GC-MS) analyses. This capability is crucial for studying lipid metabolism and understanding the role of specific fatty acids in health and disease .

Substrate for Enzymatic Reactions

This compound serves as a substrate in enzymatic reactions, particularly in studies involving fatty acid hydratases. Research has demonstrated that certain lactic acid bacteria can convert unsaturated fatty acids into hydroxy fatty acids, which may have bioactive properties. This compound can be used to investigate these biochemical pathways .

Nutritional Applications

Potential Health Benefits

Research indicates that unsaturated fatty acids, including delta 10 cis-13 nonadecadienoic acid, may contribute to various health benefits such as anti-inflammatory effects and improved cardiovascular health. The methyl ester form is often used in dietary supplements and functional foods to enhance the bioavailability of these fatty acids .

Fatty Acid Supplementation Studies

Studies have explored the effects of dietary supplementation with specific fatty acids on metabolic health. This compound can be included in such studies to assess its impact on lipid profiles, inflammatory markers, and overall metabolic function .

Material Science Applications

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been investigated for developing biodegradable plastics. Its chemical properties allow it to enhance the flexibility and degradation rates of biopolymers, making it a candidate for sustainable material applications .

Surfactant Properties

As a fatty acid methyl ester, this compound exhibits surfactant properties that can be exploited in various formulations, including detergents and emulsifiers. Its ability to lower surface tension makes it useful in enhancing the stability of emulsions and foams .

Case Studies

Mechanism of Action

The mechanism of action of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and function. It can also be metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive metabolites that exert various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FAMEs

Key Comparative Insights:

Chain Length and Double Bond Positioning: this compound occupies an intermediate chain length (C19) between shorter C18 esters (e.g., linoleic and oleic) and longer C22 derivatives (e.g., cis-13,16-docosadienoic ester). The spacing of its double bonds (three carbons apart) contrasts with linoleic acid’s closer spacing (three carbons between C9 and C12) . The C22 analog, cis-13,16-docosadienoic acid methyl ester, shares a similar double bond spacing but has a longer chain, which may enhance membrane fluidity in lipid bilayers .

Stereochemistry and Reactivity: All compared compounds feature cis-configured double bonds, which introduce kinks in their hydrocarbon chains, reducing melting points compared to trans or saturated analogs.

Natural Abundance and Applications: this compound is notably absent from natural abundance data in the provided evidence, suggesting it is either rare or synthetically targeted. In contrast, linoleic and oleic esters are ubiquitous in plant and fungal lipids, with well-established roles in nutrition and industry .

Research Findings and Implications

- This compound: Limited data exist on its biological or industrial roles. Its synthesis (98% purity) is documented , but its functional studies are pending.

- Linoleic and Arachidonic Esters: These are extensively studied for their roles in human health (e.g., inflammation, brain function) and as biodiesel components .

- Cis-13,16-Docosadienoic Acid Methyl Ester: Its presence in fungi suggests it may contribute to membrane adaptability in extreme environments, a hypothesis requiring further validation .

Biological Activity

Delta 10 cis-13 nonadecadienoic acid methyl ester (also known as methyl 10,13-nonadecadienoate) is a fatty acid methyl ester with potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and unsaturated bonds. The chemical formula is , and it belongs to the group of fatty acid methyl esters (FAMEs). These compounds are known for their diverse biological activities due to their structural characteristics.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Case Study : A study on cyanobacterial extracts showed that compounds similar to this compound had high antioxidant activity, measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The extracts demonstrated effective scavenging of free radicals, indicating the potential of these compounds in health applications .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens.

- Research Findings : In a study assessing the antimicrobial properties of fatty acids, this compound was found to inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing its potential as a natural preservative in food products .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest.

- Evidence : Fatty acids like this compound have been linked to the modulation of inflammatory pathways. Studies indicate that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting their role in managing inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH and ABTS assays | High radical scavenging activity |

| Antimicrobial | MIC determination | Effective against gram-positive and gram-negative bacteria |

| Anti-inflammatory | Cytokine assays | Reduced levels of pro-inflammatory cytokines |

Q & A

Q. What interdisciplinary approaches bridge synthetic chemistry and systems biology to study its physiological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.